N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE
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Overview
Description
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with dimethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with 1,2-dimethyl-1H-1,3-benzodiazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced benzodiazole derivatives from reduction, and halogenated benzodiazole compounds from substitution reactions.
Scientific Research Applications
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: Another compound with a dimethoxyphenyl group but a different core structure.
Uniqueness
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-15-10-14(8-9-16(15)21(12)2)19-11-13-6-5-7-17(22-3)18(13)23-4/h5-10,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPZBWHTXZLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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